molecular formula C19H21N3O4S3 B2861372 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide CAS No. 865174-44-3

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide

Cat. No. B2861372
M. Wt: 451.57
InChI Key: QGXHSWJXPCEEKI-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C19H21N3O4S3 and its molecular weight is 451.57. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, which share a thematic chemical relevance with the target compound, indicates their potential in photodynamic therapy (PDT). These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Agents

Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, which resemble the functional groups in the query compound, have shown promise as anticonvulsant agents. Some synthesized compounds demonstrated protection against picrotoxin-induced convulsion, with specific derivatives offering significant anticonvulsive effects and 100% protection in models (Farag et al., 2012).

Antimicrobial and Antifungal Screening

A series of compounds incorporating a phenylthiazolidinone derivative and thiazole ring, which share structural similarities to the target molecule, have been synthesized and screened for antibacterial and antifungal activities. These compounds showed inhibitory action against various bacterial and fungal strains, suggesting their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S3/c1-26-11-10-22-16-8-7-15(29(20,24)25)13-17(16)28-19(22)21-18(23)9-12-27-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXHSWJXPCEEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide

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